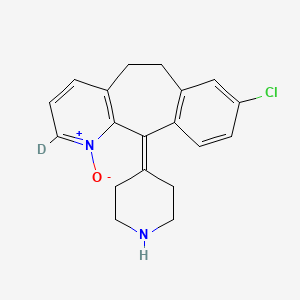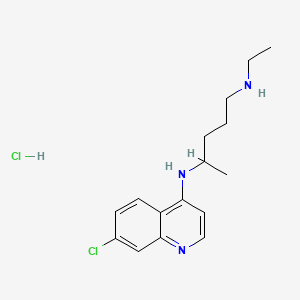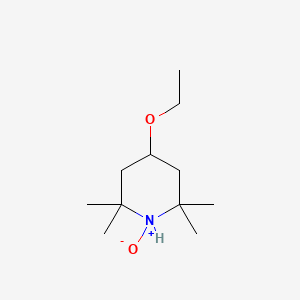
Tolazamide-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tolazamide-d7 is a deuterated form of Tolazamide, a sulfonylurea class compound used primarily as an oral hypoglycemic agent for the treatment of non-insulin-dependent diabetes mellitus (Type II diabetes). The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Tolazamide due to its stable isotopic labeling.
作用机制
Target of Action
Tolazamide-d7, like other sulfonylureas, primarily targets the pancreatic beta cells . These cells play a crucial role in the regulation of blood glucose levels by producing and releasing insulin, a hormone that promotes the uptake and utilization of glucose by the body’s cells .
Mode of Action
This compound stimulates the release of insulin from the pancreatic beta cells . This effect is dependent upon functioning beta cells in the pancreatic islets . Additionally, this compound reduces glucose output from the liver and increases insulin sensitivity at peripheral target sites .
Biochemical Pathways
Insulin promotes glucose uptake into cells, glycogenesis (the conversion of glucose into glycogen for storage), and lipogenesis (the conversion of glucose into fatty acids for energy storage), while inhibiting gluconeogenesis (the production of glucose from non-carbohydrate sources) .
Pharmacokinetics
This compound is rapidly and well absorbed from the gastrointestinal tract . It is extensively metabolized in the liver to active metabolites . The drug is excreted primarily in the urine (85%) and to a lesser extent in the feces (7%) . The elimination half-life of this compound is approximately 7 hours .
Result of Action
The primary result of this compound’s action is a reduction in blood glucose levels . By stimulating the release of insulin from the pancreas, the drug promotes the uptake and utilization of glucose by the body’s cells, thereby lowering blood glucose levels .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tolazamide-d7 involves the incorporation of deuterium atoms into the Tolazamide molecule. The general synthetic route includes the following steps:
Preparation of Deuterated Starting Materials: Deuterated reagents such as deuterated toluene or deuterated sulfonamide are prepared.
Formation of Deuterated Intermediate: The deuterated starting materials undergo a series of reactions to form a deuterated intermediate. This often involves reactions such as alkylation, sulfonation, and amination.
Final Assembly: The deuterated intermediate is then reacted with other necessary reagents to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Deuterated Reagents: Large quantities of deuterated reagents are prepared.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.
Purification: The final product is purified using techniques such as crystallization, chromatography, or recrystallization to ensure high purity and yield.
化学反应分析
Types of Reactions: Tolazamide-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace functional groups on the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
Tolazamide-d7 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Tolazamide in the body.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of Tolazamide.
Drug Interaction Studies: Used to investigate interactions between Tolazamide and other drugs.
Biological Research: Employed in studies related to diabetes and insulin regulation.
Industrial Applications: Used in the development and testing of new hypoglycemic agents.
相似化合物的比较
- Tolbutamide
- Chlorpropamide
- Glipizide
- Glyburide
- Glimepiride
属性
CAS 编号 |
1794811-72-5 |
|---|---|
分子式 |
C14H21N3O3S |
分子量 |
318.443 |
IUPAC 名称 |
1-(azepan-1-yl)-3-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]sulfonylurea |
InChI |
InChI=1S/C14H21N3O3S/c1-12-6-8-13(9-7-12)21(19,20)16-14(18)15-17-10-4-2-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H2,15,16,18)/i1D3,6D,7D,8D,9D |
InChI 键 |
OUDSBRTVNLOZBN-DMONGCNRSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CCCCCC2 |
同义词 |
N-[[(Hexahydro-1H-azepin-1-yl)amino]carbonyl]-4-methylbenzenesulfonamide-d7; 1-(4-Methylphenyl-d7-sulfonyl)-3-(hexahydro-1H-azepin-1-yl)urea; 1-(Hexahydro-_x000B_1-azepinyl)-3-p-tolylsulfonylurea-d7; Diabewas-d7; N-(p-Toluenesulfonyl)-N’-hexa-_x000B_methylenimin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(Bromomethyl)-7-fluorobenzo[d]thiazole](/img/structure/B586673.png)



